molecular formula C27H29FN4O2 B2953940 N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide CAS No. 941959-14-4

N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide

Cat. No.: B2953940
CAS No.: 941959-14-4
M. Wt: 460.553
InChI Key: NZCYJODWFCTWHC-UHFFFAOYSA-N
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Description

N'-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide is a synthetic small molecule designed for advanced chemical and pharmacological research. This compound features a 1,2,3,4-tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous biologically active alkaloids and therapeutic agents . The molecular structure integrates a dimethylaminophenyl moiety and a fluorophenyl group linked by an ethanediamide (oxalamide) spacer, suggesting potential as a key intermediate or target for developing novel enzyme inhibitors or receptor modulators. The 1,2,3,4-tetrahydroisoquinoline scaffold is of significant interest in neuroscience research, with some derivatives being investigated for their neuroactive properties . The inclusion of the 2-fluorophenyl group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable probe for Structure-Activity Relationship (SAR) studies. This product is intended for use in high-throughput screening, lead optimization, and other in vitro investigations to explore new therapeutic avenues. It is supplied as a high-purity solid for research purposes. This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4O2/c1-31(2)22-13-11-20(12-14-22)25(32-16-15-19-7-3-4-8-21(19)18-32)17-29-26(33)27(34)30-24-10-6-5-9-23(24)28/h3-14,25H,15-18H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCYJODWFCTWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the dimethylamino group: This step involves the substitution of a hydrogen atom on the aromatic ring with a dimethylamino group, often using dimethylamine and a suitable catalyst.

    Coupling with the fluorophenyl group: This step involves the formation of an amide bond between the tetrahydroisoquinoline derivative and a fluorophenyl acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the amide bond.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving amide bonds or aromatic interactions.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular or physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous ethanediamides and related derivatives are compared (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
N'-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide (Target) C₂₇H₂₈FN₅O₂ 459.5 2-fluorophenyl, 4-(dimethylamino)phenyl, tetrahydroisoquinolin Ethanediamide, tertiary amine
N-(3-Chloro-4-fluorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide C₂₄H₂₂ClFN₄O₂ 452.9 3-chloro-4-fluorophenyl, pyridin-3-yl, tetrahydroisoquinolin Ethanediamide, pyridine
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide C₂₁H₁₈FN₅O₃S 439.5 4-fluorophenyl, 4-methoxyphenyl, thiazolo[3,2-b][1,2,4]triazole Ethanediamide, thiazole-triazole
3-Chloro-N-phenyl-phthalimide C₁₄H₉ClNO₂ 258.7 Chlorine, phenyl Phthalimide (cyclic imide)

Key Comparative Insights

Structural Complexity and Substitution Patterns: The target compound and the tetrahydroisoquinolin-containing analog share the ethyl-tetrahydroisoquinolin motif, but differ in aromatic substituents. The target’s 4-(dimethylamino)phenyl group enhances electron-donating capacity and solubility compared to ’s pyridin-3-yl and 3-chloro-4-fluorophenyl groups, which introduce electron-withdrawing effects .

Functional Group Implications :

  • Ethanediamide vs. Phthalimide : Unlike the phthalimide in (used in polymer synthesis), ethanediamides like the target and are more suited for biological targeting due to hydrogen-bonding capabilities from amide groups .

Molecular Weight and Pharmacokinetics: The target’s higher molecular weight (~459.5 g/mol) compared to (~439.5 g/mol) and (~452.9 g/mol) may influence bioavailability. The dimethylamino group in the target could improve solubility, offsetting the weight penalty .

In contrast, ’s thiazolo-triazole group hints at antimicrobial or kinase-inhibitory applications .

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly as a selective antagonist for the orexin receptors. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H26FN3C_{22}H_{26}FN_3, with a complex structure that includes a dimethylamino group and a tetrahydroisoquinoline moiety. The presence of these functional groups is significant for its interaction with biological targets.

Biological Activity Overview

The primary biological activity of this compound revolves around its interaction with orexin receptors (OX1 and OX2), which are implicated in various physiological processes including sleep regulation, appetite control, and reward pathways.

Research indicates that the compound acts as an antagonist at the orexin receptors. The antagonism of these receptors can potentially lead to therapeutic effects in conditions such as drug addiction and obesity. The mechanism involves blocking orexin A-induced signaling pathways, which are crucial for modulating arousal and appetite.

Structure-Activity Relationships (SAR)

A detailed analysis of SAR has been conducted to understand how modifications to the compound's structure affect its potency and selectivity:

  • Dimethylamino Group : The presence of this group enhances binding affinity at the OX1 receptor.
  • Tetrahydroisoquinoline Moiety : Variations in this scaffold have shown differential effects on receptor selectivity and potency.
  • Fluorophenyl Substitution : This modification influences the overall pharmacokinetic profile and receptor interaction.

Research Findings

Several studies have evaluated the biological activity of this compound:

  • Fluorescent Imaging Plate Reader (FLIPR) Assays : These assays demonstrated that compounds with lower dissociation constants (Ke < 1 μM) were effective antagonists at the OX1 receptor. For example, a related compound showed an EC50 value of 0.13 nM at OX1 .
  • Potency Comparisons : In comparative studies, compounds structurally similar to N'-{...} exhibited varying potencies based on their substitution patterns. For instance, a dimethylamino analog showed improved potency with a Ke value of 13 nM at OX1 .

Case Studies

  • Therapeutic Potential in Drug Addiction : A study indicated that selective blockade of the OX1 receptor could mitigate drug-seeking behavior in animal models, suggesting that compounds like N'-{...} could be developed for addiction therapies .
  • Impact on Appetite Regulation : Another investigation highlighted the role of orexin antagonists in reducing food intake in rodent models, supporting potential applications in obesity treatment .

Data Tables

CompoundReceptorEC50 (nM)Ke (nM)Selectivity
N'-{...}OX10.1313High
Analog AOX14.230Moderate
Analog BOX25.0>1000Low

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